(E)-3-(2-chlorophenyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one
Description
This compound features a piperazine core linked to a pyrazolo[1,5-a]pyridine-3-carbonyl group and an (E)-3-(2-chlorophenyl)prop-2-en-1-one moiety. The 2-chlorophenyl substituent introduces steric and electronic effects, which may influence binding affinity and metabolic stability.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2/c22-18-6-2-1-5-16(18)8-9-20(27)24-11-13-25(14-12-24)21(28)17-15-23-26-10-4-3-7-19(17)26/h1-10,15H,11-14H2/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVBSOREDNKFBK-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C=CC2=CC=CC=C2Cl)C(=O)C3=C4C=CC=CN4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(=O)/C=C/C2=CC=CC=C2Cl)C(=O)C3=C4C=CC=CN4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(2-chlorophenyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound, supported by relevant data tables and case studies.
Synthesis
The synthesis of pyrazolo[1,5-a]pyridine derivatives, including the target compound, typically involves multi-step processes that may include palladium-catalyzed reactions and other coupling strategies. For instance, a study demonstrated an efficient method for synthesizing various substituted pyrazolo[1,5-a]pyridines through a tandem reaction involving palladium catalysts . The synthesis pathway can be summarized as follows:
- Starting Materials : 2-chlorobenzaldehyde and piperazine derivatives.
- Reagents : Palladium catalysts, bases (e.g., NaOH), and solvents (e.g., ethanol).
- Conditions : Reflux or microwave-assisted synthesis to enhance yield.
Antimicrobial Activity
Recent studies have indicated that compounds containing the pyrazolo[1,5-a]pyridine scaffold exhibit significant antimicrobial properties. For instance, research on similar derivatives has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action often involves the inhibition of critical bacterial enzymes or pathways.
| Compound | Activity Against | Reference |
|---|---|---|
| Compound A | S. aureus | |
| Compound B | E. coli | |
| Compound C | Mycobacterium tuberculosis |
Anticancer Activity
The compound's structure suggests potential anticancer properties due to its ability to inhibit specific kinases involved in cancer cell proliferation. For example, related pyrazolo[1,5-a]pyridines have been studied for their inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Case Studies
- Case Study 1 : A derivative of pyrazolo[1,5-a]pyridine was tested in vitro against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values in the micromolar range.
- Case Study 2 : In vivo studies on animal models showed that compounds similar in structure to this compound significantly reduced tumor size compared to controls.
The proposed mechanism involves the interaction of the compound with key enzymes or receptors involved in disease pathways. For instance, docking studies have suggested that the compound may bind effectively to the active site of certain kinases or bacterial enzymes, disrupting their function .
Scientific Research Applications
Biological Activities
Research has indicated that compounds similar to (E)-3-(2-chlorophenyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one exhibit a range of biological activities including:
- Antitumor Activity : Studies have shown that derivatives of pyrazolo[1,5-a]pyridine exhibit antiproliferative effects against various cancer cell lines. For instance, novel pyrazolo[3,4-b]pyridines have been synthesized and tested for their ability to inhibit the growth of HepG2 and HeLa cells, demonstrating significant activity with certain analogues showing IC50 values in low micromolar ranges .
- Antimicrobial Properties : Compounds with similar structural motifs have been evaluated for their antimicrobial efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans. The disc diffusion method revealed promising results for several synthesized compounds .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .
Case Studies
Several studies have documented the synthesis and biological evaluation of pyrazolo[1,5-a]pyridine derivatives:
- Antiproliferative Studies : A series of pyrazolo[3,4-b]pyridines were synthesized and evaluated for their antiproliferative activity against cancer cell lines. The results indicated that certain derivatives had significant activity, leading to further exploration of their potential as anticancer agents .
- Antimicrobial Evaluation : Research involving the synthesis of new heterocyclic compounds demonstrated effective antimicrobial activity against various pathogens. The study utilized both in vitro assays and molecular docking to elucidate the interactions between these compounds and microbial targets .
Comparison with Similar Compounds
Key Structural Variations and Implications
The following table summarizes structural analogs and their distinguishing features:
Analysis of Structural Differences
Imidazo-pyrrolo-pyrazine in ’s compound introduces nitrogen-rich tricyclic geometry, which may confer unique binding modes but could reduce metabolic stability .
Substituent Effects :
- The 2-chlorophenyl group provides ortho-substitution, inducing steric hindrance that may restrict rotational freedom and stabilize specific conformations. In contrast, 4-fluorophenyl () offers para-substitution with weaker electron-withdrawing effects .
- Methoxy and carboxylic acid groups () enhance polarity, likely improving solubility but reducing membrane permeability compared to the target compound’s lipophilic chlorine .
Hydrogen Bonding and Crystallization :
- The prop-2-en-1-one moiety in the target compound can act as a hydrogen bond acceptor, similar to the furan and pyrimidine derivatives. However, pyrazolo[1,5-a]pyridine’s additional nitrogen atoms may enable more diverse interaction patterns .
- highlights that hydrogen-bonding networks influence crystallization; the target compound’s rigid heterocycle may favor defined crystal lattices, aiding in structural characterization via SHELX programs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
